Testosterone

Content Navigation

Procuring bioactive testosterone for transdermal or pellet formulation? Esterified derivatives require enzymatic activation, yielding false negatives in cell assays and melting during solid processing. Our Testosterone base (CAS 58-22-0) offers: • Direct AR activation without esterase dependence-reliable positive control. • High melting point (152-156 °C) for stable solid-dose pelleting & transdermal films. • Optimal logP (~3.32) ensuring stratum corneum penetration without lipid trapping. Bulk API-grade available for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in dehydrogenated alcohol, chloroform; soluble in vegetable oils, alcohol, dioxane and other organic solvents; slightly soluble in ether

Insoluble in water

Soluble in ethanol, ethyl ether, acetone

In ethanol: 1 in 5; in chloroform: 1 in 2; in diethyl ether: 1 in 100; in ethyl oleate: 1 in 150. Sol in acetone, dioxane and fixed oils

0.0234 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

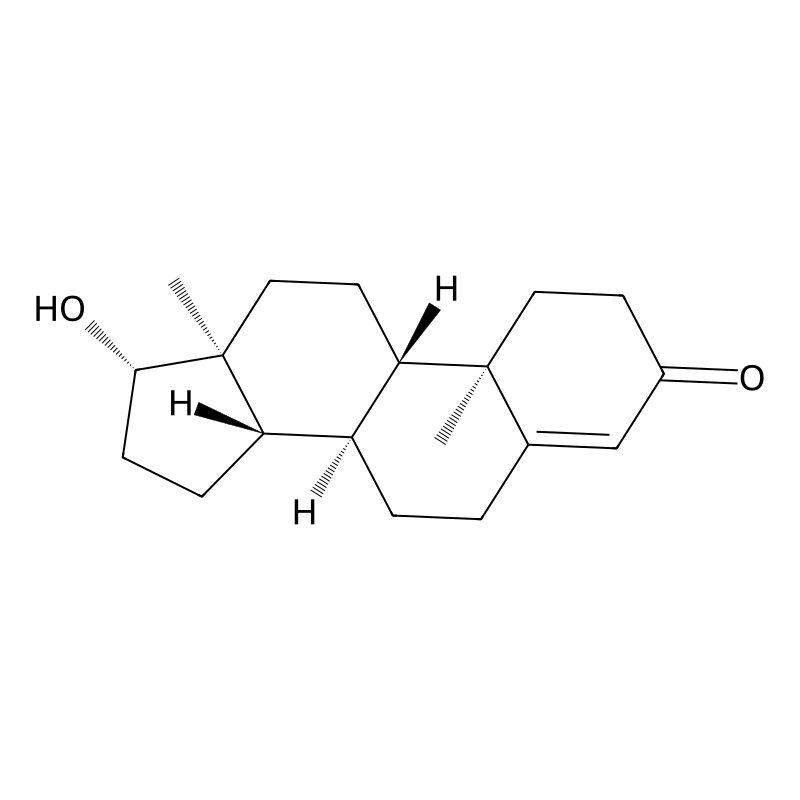

Testosterone base (CAS 58-22-0) is the primary endogenous androgenic steroid hormone, featuring a rigid tetracyclic core with a reactive 17-beta hydroxyl group and a 3-keto-delta-4 moiety. In industrial and pharmaceutical procurement, it serves a dual role: as an Active Pharmaceutical Ingredient (API) for immediate-release and transdermal formulations, and as the foundational synthetic precursor for all long-acting esterified depot androgens. With a well-characterized logP of approximately 3.32 and a high melting point (152–156 °C), the unesterified base offers distinct physicochemical properties that dictate its selection over its prodrug derivatives [1]. Procurement decisions favoring the base compound are driven by its direct receptor activity, solid-state stability, and optimal lipophilicity for non-injectable delivery systems [2].

Research Fit

Substituting unesterified Testosterone with common esters (e.g., Testosterone Enanthate or Cypionate) or alkylated analogs (e.g., Methyltestosterone) fundamentally compromises formulation viability and assay accuracy. Esters are highly lipophilic prodrugs that drastically alter the physical state of the material—often reducing the melting point to near room temperature—making them incompatible with solid-state processing like pelleting or dry blending [1]. Furthermore, because esters lack direct affinity for the androgen receptor without enzymatic cleavage, they yield false negatives in in vitro cell culture assays lacking liver esterases [2]. Conversely, substituting with 17-alpha-alkylated androgens introduces non-physiological receptor kinetics and hepatotoxic profiles, failing to replicate the endogenous baseline required for accurate pharmacological modeling or bio-identical hormone formulation.

Substitution Risk

Thermal Stability and Solid-State Processability

The physical state of an API dictates its handling, milling, and formulation pathways. Testosterone base is a stable crystalline solid with a high melting point of 152–156 °C . In stark contrast, Testosterone Enanthate has a melting point of 34–39 °C, rendering it a low-melting solid that can liquefy or become a sticky semi-solid under standard manufacturing shear forces or warm ambient conditions . This thermal differential means that the base compound can be subjected to dry powder blending, micronization, and compression into subcutaneous implant pellets without the need for cryogenic processing.

| Evidence Dimension | Melting Point (Thermal Stability) |

| Target Compound Data | 152–156 °C (Testosterone Base) |

| Comparator Or Baseline | 34–39 °C (Testosterone Enanthate) |

| Quantified Difference | >110 °C higher melting point for the base compound |

| Conditions | Standard atmospheric pressure thermal analysis |

Procuring the high-melting base is mandatory for solid-dose manufacturing (like subcutaneous pellets) and avoids the cold-chain handling required for low-melting esters.

Lipophilicity and Transdermal Formulation Compatibility

For transdermal gels and patches, the API must partition effectively between the formulation matrix and the stratum corneum. Testosterone base possesses an optimal logP of 3.32, allowing it to achieve practical transdermal fluxes [1]. Testosterone Enanthate, however, has a highly elevated logP (calculated at 5.11 to 6.29) due to its heptanoate chain [2]. This extreme lipophilicity causes the ester to become trapped in the lipid domains of the skin, drastically reducing systemic absorption unless aggressive, skin-irritating permeation enhancers are utilized.

| Evidence Dimension | Octanol/Water Partition Coefficient (logP) |

| Target Compound Data | logP ~3.32 |

| Comparator Or Baseline | logP ~5.11 - 6.29 (Testosterone Enanthate) |

| Quantified Difference | Reduction of ~2-3 logP units in the base compound |

| Conditions | Standard octanol/water partitioning models |

Testosterone base is the only viable choice for transdermal hydroalcoholic gels and patches, as esters fail to permeate the skin efficiently.

Direct Androgen Receptor Activation for In Vitro Assays

In pharmacological screening and cell-based assays, the ligand must bind directly to the target receptor. Testosterone base binds the androgen receptor (AR) with high affinity, driving immediate transcriptional activity. Esterified variants, such as Testosterone Undecanoate or Enanthate, are inactive prodrugs; their relative binding affinity for the AR is approximately 1% that of unesterified testosterone [1]. Because standard in vitro cell cultures often lack the esterase enzymes required to cleave the ester bond, applying prodrugs results in negligible receptor activation.

| Evidence Dimension | Relative Androgen Receptor Binding Affinity |

| Target Compound Data | 100% (Primary active ligand) |

| Comparator Or Baseline | ~1% (Testosterone Undecanoate/Enanthate) |

| Quantified Difference | 100-fold higher direct receptor affinity for the base compound |

| Conditions | In vitro receptor binding assays lacking esterase activity |

Laboratories must procure the base compound for cell culture and receptor-binding assays to prevent false-negative results caused by uncleaved prodrugs.

Precursor Suitability for Custom Esterification

The synthesis of long-acting depot androgens requires a specific reactive site. Testosterone base provides a free, unhindered 17-beta hydroxyl group, making it the direct nucleophilic substrate for esterification reactions with various acyl chlorides or anhydrides[1]. Pre-esterified analogs (like Testosterone Propionate) lack this free hydroxyl group and would require a preliminary, yield-reducing hydrolysis step before they could be re-esterified into custom or proprietary long-chain prodrugs.

| Evidence Dimension | Availability of Reactive 17-beta Hydroxyl Group |

| Target Compound Data | Available (Direct substrate) |

| Comparator Or Baseline | Blocked (Testosterone esters) |

| Quantified Difference | Eliminates the need for a preliminary hydrolysis step |

| Conditions | Standard synthetic esterification pathways |

Chemical manufacturers must procure the unesterified base as the starting material to efficiently synthesize commercial or novel testosterone esters.

Transdermal Hydroalcoholic Gels and Ethosomal Patches

Because of its optimal logP (~3.32) and lack of reliance on skin esterases, Testosterone base is the mandatory API for manufacturing transdermal delivery systems. It readily permeates the stratum corneum to deliver bio-identical hormone levels, whereas esterified alternatives become trapped in lipid layers [1].

Solid-State Subcutaneous Implant Pellets

The high melting point (152–156 °C) of the base compound allows it to be compressed or fused into solid subcutaneous pellets. These implants provide steady, long-term hormone release (3–6 months) and cannot be manufactured using low-melting esters like Testosterone Enanthate, which would liquefy during processing .

In Vitro Androgen Receptor (AR) Screening Assays

In cell culture environments that lack liver esterases, Testosterone base serves as the essential positive control and primary ligand for AR activation. It guarantees immediate, high-affinity receptor binding, avoiding the false negatives associated with uncleaved prodrugs [2].

Synthetic Starting Material for Depot Androgens

As a chemical precursor, the unesterified 17-beta hydroxyl group of Testosterone base makes it the necessary starting material for synthesizing all long-acting injectable APIs, including Testosterone Cypionate, Enanthate, and Undecanoate [1].

Application Fit Matrix

Physical Description

White or slightly cream-white crystals or crystalline powder.

Color/Form

Needles from dilute acetone

White or slightly cream-white crystals or crystalline powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.32 (LogP)

log Kow = 3.32

Odor

Decomposition

Appearance

Melting Point

MP: 153-157 °C

MP: 140-141 °C /Testosterone acetate/

Crystals. MP: 36-37.5 °C. Very soluble in ether; soluble in vegetable oils. Insoluble in water /Enanthate/

155 °C

311 °F

Storage

UNII

GHS Hazard Statements

H302 (77.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H350 (21.79%): May cause cancer [Danger Carcinogenicity];

H351 (78.49%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (87.71%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (12.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (17.88%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H400 (77.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Intrinsa is indicated for the treatment of hypoactive sexual desire disorder (HSDD) in bilaterally oophorectomised and hysterectomised (surgically induced menopause) women receiving concomitant estrogen therapy.

Livensa is indicated for the treatment of hypoactive sexual desire disorder (HSDD) in bilaterally oophorectomised and hysterectomised (surgically induced menopause) women receiving concomitant estrogen therapy.

Treatment of male hypogonadism

Treatment of dry eye disease

Hypoactive sexual desire disorder

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Testosterone is included in the database.

In males, testosterone is used for the management of congenital or acquired primary hypogonadism such as that resulting from orchiectomy or from testicular failure caused by cryptorchidism, bilateral torsion, orchitis, or vanishing testis syndrome. Testosterone also is used in males for the management of congenital or acquired hypogonadotropic hypogonadism such as that resulting from idiopathic gonadotropin or gonadotropin-releasing hormone (luteinizing hormone releasing hormone) deficiency or from pituitary-hypothalamic injury caused by tumors, trauma, or radiation. If any of these conditions occur before puberty, androgen replacement therapy will be necessary during adolescence for the development of secondary sexual characteristics and prolonged therapy will be required to maintain these characteristics. Prolonged androgen therapy also is required to maintain sexual characteristics in other males who develop testosterone deficiency after puberty. /Included in US product labeling/

When the diagnosis is well established, testosterone may be used to stimulate puberty in carefully selected males with delayed puberty. These males usually have a family history of delayed puberty that is not caused by a pathologic disorder. Brief treatment with conservative doses of an androgen may occasionally be justified in these males if they do not respond to psychologic support. Because androgens may adversely affect bone maturation in these prepubertal males, this potential risk should be fully discussed with the patient and his parents prior to initiation of androgen therapy. If androgen therapy is initiated in these prepubertal males, radiographs of the hand and wrist should be obtained at 6-month intervals to determine the effect of therapy on the epiphyseal centers. Testosterone is designated an orphan drug by the FDA for use in this condition. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for Testosterone (17 total), please visit the HSDB record page.

Pharmacology

Therapeutic Testosterone is a synthetic form of the endogenous androgenic steroid testosterone. In vivo, testosterone is irreversibly converted to dihydrotestosterone (DHT) in target tissues by the enzyme 5-alpha reductase. Testosterone or DHT ligand-androgen receptor complexes act as transcription factor complexes, stimulating the expression of various responsive genes. DHT binds with higher affinity to androgen receptors than testosterone, activating gene expression more efficiently. In addition, testosterone is irreversibly converted to estradiol by the enzyme complex aromatase, particularly in the liver and adipose tissue. Testosterone and DHT promote the development and maintenance of male sex characteristics related to the internal and external genitalia, skeletal muscle, and hair follicles; estradiol promotes epiphyseal maturation and bone mineralization. Due to rapid metabolism by the liver, therapeutic testosterone is generally administered as an ester derivative.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03B - Androgens

G03BA - 3-oxoandrosten (4) derivatives

G03BA03 - Testosterone

Mechanism of Action

Low-grade chronic inflammation is commonly found in patients with polycystic ovary syndrome (PCOS) who exhibit hyperandrogenism or hyperandrogenemia. Clinical studies have shown that hyperandrogenemia is closely correlated with low-grade chronic inflammation. However, the mechanism underlying this correlation remains unclear. Recent studies have suggested that adipocytes increase the production of proinflammatory mediators such as interleukin-6 (IL-6) and macrophage chemotactic protein-1 (MCP-1) when the inflammatory signal transduction cascade system is activated by external stimuli. The present study aimed to evaluate the effects of testosterone on the innate signalling and expression of proinflammatory mediators in 3T3-L1 adipocytes, which were or were not induced by lipopolysaccharide (LPS). The effects of testosterone on the expression of proinflammatory mediators, nuclear factor-kappaB (NF-kappaB), and extracellular signal-regulated kinase 1/2 (ERK1/2) signalling pathways were investigated using an enzyme-linked immunosorbent assay, reverse transcriptase-polymerase chain reaction, western blot analysis and an electrophoresis mobility shift assay. Testosterone induces IL-6 and MCP-1, and enhances LPS-induction of IL-6 and MCP-1. However, the effects are not simply additive, testosterone significantly enhanced the effects of LPS-induced inflammation factors. Testosterone induces the phosphorylation of ERK1/2 and NF-kappaB. The effect of testosterone on the expression of IL-6 and MCP-1 is inhibited by PD98059, an ERK1/2 inhibitor, and PDTC, an NF-kappaB inhibitor. The results indicate that testosterone enhances LPS-induced IL-6 and MCP-1 expression by activating the ERK1/2/NF-kappaB signalling pathways in 3T3-L1 adipocytes.

Androgens reportedly stimulate the production of erythrocytes, apparently by enhancing the production of erythropoietic stimulating factor.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

90% of an intramuscular dose is eliminated in urine, mainly as glucuronide and sulfate conjugates. 6% is eliminated in feces, mostly as unconjugated metabolites.

The volume of distribution of testosterone in elderly men is 80.36±24.51L.

The mean metabolic clearance in middle aged men is 812±64L/day.

Testosterone is absorbed systemically through the skin following topical application as a gel or transdermal system. Following topical application of a hydroalcoholic gel formulation of testosterone (AndroGel, Testim) to the skin, the gel quickly dries on the skin surface, which serves as a reservoir for sustained release of the hormone into systemic circulation. Approximately 10% of a testosterone dose applied topically to the skin as a 1% gel is absorbed percutaneously into systemic circulation. The manufacturer of AndroGel states that increases in serum testosterone concentrations were apparent within 30 minutes of topical application of a 100-mg testosterone dose of the 1% gel, with physiologic concentrations being achieved in most patients within 4 hours (pretreatment concentrations were not described); percutaneous absorption continues for the entire 24-hour dosing interval. Serum testosterone concentrations approximate steady-state levels by the end of the initial 24 hours and are at steady state by the second or third day of dosing of the 1% gel. With daily topical application of the 1% gel (AndroGel), serum testosterone concentrations 30, 90, and 180 days after initiating treatment generally are maintained in the eugonadal range. Administration of 10 or 5 g of AndroGel daily results in average daily serum testosterone concentrations of 794 or 566 ng/dL, respectively, at day 30. Following discontinuance of such topical therapy, serum testosterone concentrations remain within the normal range for 24-48 hours but return to pretreatment levels by the fifth day after the last application.

With topical application of a transdermal preparation, the extent of percutaneous testosterone absorption varies according to the site of application, possibly secondary to regional differences in skin permeability, cutaneous blood flow, and/or degree of adhesion between the transdermal system and skin. In one study in which transdermal systems were applied to the abdomen, back, chest, shin, thigh, or upper arm, serum hormone profiles were qualitatively similar with each site, but steady-state serum concentrations showed significant differences, decreasing in order with the back, thigh, upper arm, abdomen, chest, and shin. Application of Androderm transdermal systems to the abdomen, back, thighs, or upper arms results in achievement of similar serum testosterone concentration profiles, and these sites are recommended as optimal for rotation of application sites during chronic therapy. Daily nighttime (at approximately 10 p.m.) application of Androderm transdermal system results in a serum testosterone concentration profile that mimics the endogenous diurnal pattern in healthy young men. In one study, showering 3 hours after application of Androderm decreased peak plasma concentrations of testosterone by 0.4% compared with not showering 3 hours after application of the transdermal system. In addition, showering 3 hours after transdermal system application did not substantially alter the systemic exposure of testosterone.

Following topical application of transdermal systems of testosterone, the hormone is absorbed percutaneously into systemic circulation. Although interindividual variation in percutaneous testosterone absorption occurs, serum testosterone concentrations achieved with recommended dosages of transdermal systems of the drug generally reach the normal range during the first day of dosing and are maintained during continuous dosing without accumulation. Average daily serum testosterone concentrations in patients receiving Androderm reportedly are 498 ng/dL at steady state. Mean ratios of testosterone to DHT are within the normal range.

Esterification of testosterone generally results in less polar compounds. The enanthate ester of testosterone is absorbed slowly from the lipid tissue phase at the IM injection site, achieving peak serum concentrations about 72 hours after IM injection; thus, this preparation has a prolonged duration of action (i.e., up to 2-4 weeks) following IM administration. Because IM injection of testosterone esters causes local irritation, the rate of absorption may be erratic. /Testosterone esters/

For more Absorption, Distribution and Excretion (Complete) data for Testosterone (9 total), please visit the HSDB record page.

Metabolism Metabolites

Extensive reductive metabolism of testosterone occurs not only in the liver, but also in a variety of extrahepatic tissues, especially in target organs of the sex hormones; the ultimately effective physiological androgen is formed in the target tissues. Testosterone metabolism occurs not only in the prostate and seminal vesicles but also in rat uterus, rabbit placenta, rodent testis and primate brain. In rats, the small intestine is also capable of metabolizing testosterone.

It is transformed to 5-alpha-dehydrotestosterone in target organs such as the prostate, sebaceous glands and seminal vesicles; only the latter compound binds to the androgen-receptor site in these target organs.

Large quantitative differences in testosterone metabolism are evident between female and male rats. The reason for this phenomenon is that many steroid-metabolizing enzymes in rats are either androgen- or estrogen-dependent; the sex hormones thus act in an inductive or a repressive manner.

Esters of testosterone, such as the propionate, the heptanoate, the cypionate, the valerate, the isovalerate, the enanthate and the undecanoate, are partially cleaved in vivo to release the parent compound. This has been demonstrated by oral administration of testosterone undecanoate in oily solution to rats: most of the compound is converted within the intestinal wall, the first step being partial splitting off of the fatty acid moiety. The non-metabolized portion, however, and the metabolite 5-alpha-dihydrotestosterone undecanoate, are absorbed via the lymphatic system and made available for androgenic action to the organism. /Testosterone esters/

For more Metabolism/Metabolites (Complete) data for Testosterone (6 total), please visit the HSDB record page.

Testosterone has known human metabolites that include 15beta-Hydroxytestosterone, 16-Hydroxytestosterone, 6alpha-Hydroxytestosterone, 2beta-Hydroxytestosterone, 16beta-Hydroxytestosterone, 15-Hydroxytestosterone, Testosterone sulfate, 2alpha-Hydroxytestosterone, and Androstenedione.

Testosterone is metabolized to 17-keto steroids through two different pathways. The major active metabolites are estradiol and dihydrotestosterone (DHT). Route of Elimination: About 90% of a dose of testosterone given intramuscularly is excreted in the urine as glucuronic and sulfuric acid conjugates of testosterone and its metabolites; about 6% of a dose is excreted in the feces, mostly in the unconjugated form. Half Life: 10-100 minutes

Associated Chemicals

Testosterone enanthate; 315-37-7

Testosterone undecanoate; 5949-44-0

Testosterone propionate; 57-85-2

Wikipedia

Liquid_hydrogen

FDA Medication Guides

Testosterone

GEL;TRANSDERMAL

GEL, METERED;TRANSDERMAL

ABBVIE

05/30/2019

Axiron

SOLUTION, METERED;TRANSDERMAL

ELI LILLY AND CO

07/13/2017

Fortesta

ENDO PHARMS

06/30/2020

Testim

AUXILIUM PHARMS LLC

08/20/2021

Vogelxo

UPSHER SMITH LABS

04/30/2020

ANI PHARMS

10/25/2016

Drug Warnings

Cardiovascular events, including MI or stroke, have been reported during postmarketing experience with testosterone transdermal system (Androderm). Testosterone should be used with caution in patients at high risk for cardiovascular disease (e.g., older men, those with diabetes mellitus or obesity). Patients should be advised to immediately report symptoms suggestive of MI or stroke (e.g., chest pain, shortness of breath, unilateral weakness, difficulty talking) to their clinician.

Venous thromboembolic events, including deep-vein thrombosis (DVT) and pulmonary embolism (PE), have been reported during postmarketing experience with testosterone preparations, including testosterone transdermal system (Androderm). Patients reporting symptoms of pain, edema, warmth, and erythema in a lower extremity or presenting with acute shortness of breath should be evaluated for possible DVT or PE, respectively. If venous thromboembolism is suspected, testosterone therapy should be discontinued and appropriate evaluation and management should be initiated.

Testosterone should be used with caution in patients with cardiac, renal, and/or hepatic dysfunction since edema may occur as a result of sodium and water retention. Edema, with or without congestive heart failure, may be a serious complication in patients with preexisting cardiac, renal, and/or hepatic disease. If edema occurs during testosterone therapy and it is considered a serious complication, the drug should be discontinued; diuretic therapy may also be necessary.

For more Drug Warnings (Complete) data for Testosterone (34 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of testosterone reportedly ranges from 10-100 minutes. The plasma half-life of testosterone cypionate after IM injection is approximately 8 days. Following removal of an Androderm transdermal system, plasma testosterone concentrations decline with an apparent half-life of approximately 70 minutes ... .

Use Classification

Human Drugs -> EU pediatric investigation plans

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> PRODUCTION_AID; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Isolation from extract of testis, synthesis from cholesterol or from the plant steroid diosgenin.

Testosterone is synthesized from androstenolone acetate which is reduced to the 17beta-alcohol with Raney nickel and then esterified with benzoyl chloride in pyridine. This protecting ester group permits partial saponification of the 3-acetate with methanolic sodium hydroxide solution to yield the 3-hydroxy compound. Subsequent Oppenauer oxidation produces the testosterone benzoate, which is then subjected to alkaline hydrolysis to give testosterone.

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-OW/OST 1698; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: testosterone; Matrix: multi-media environmental samples; Detection Limit: 20 ng/L.

A capillary separation method that incorporates pH-mediated stacking is employed for the simultaneous determination of circulating steroid hormones in plasma from Perca flavescens (yellow perch) collected from natural aquatic environments. The method can be applied to separate eight steroid standards: progesterone, 17alpha,20beta-dihydroxypregn-4-en-3-one, 17alpha-hydroxyprogesterone, testosterone, estrone, 11-ketotestosterone, ethynyl estradiol, and 17beta-estradiol. Based on screening of plasma, the performance of the analytical method was determined for 17alpha,20beta-dihydroxypregn-4-en-3-one, testosterone, 11-ketotestosterone, and 17beta-estradiol. The within-day reproducibility in migration time for these four steroids in aqueous samples was < or =2%. Steroid quantification was accomplished using a calibration curve obtained with external standards. Plasma samples from fish collected from the Choptank and Severn Rivers, Maryland, USA, stored for up to one year were extracted with ethyl acetate and then further processed with anion exchange and hydrophobic solid phase extraction cartridges. The recovery of testosterone and 17beta-estradiol from yellow perch plasma was 84 and 85%, respectively. Endogenous levels of testosterone ranged from 0.9 to 44 ng/mL, and when detected 17alpha,20beta-dihydroxypregn-4-en-3-one ranged from 5 to 34 ng/mL. The reported values for testosterone correlated well with the immunoassay technique. Endogenous concentrations of 17beta-estradiol were < or =1.7 ng/mL. 11-Ketotestosterone was not quantified because of a suspected interferant. Higher levels of 17alpha,20beta-dihydroxypregn-4-en-3-one were found in male and female fish in which 17beta-estradiol was not detected. Monitoring multiple steroids can provide insight into hormonal fluctuations in fish.

An analytical procedure for the simultaneous determination of twelve endogenous steroids (testosterone, androstenedione, 17beta-estradiol, estrone, pregnenolone, progesterone, dihydroandrostenedione, dihydrotestosterone, 11alpha-ketotestosterone, 17alpha-hydroxyprogesterone, 17alpha-hydroxypregnenolone, 17alpha,20beta-dihydroxy-4-pregnen-3-one) in plasma and bile samples by solid-phase extraction (SPE) and gas chromatography/mass spectrometry (GC-MS) has been developed. After enzymatic hydrolysis for bile samples only, samples were concentrated and purified using two successive SPE (C(18) and NH(2)) cartridges. Analytes were derivatized with a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / mercaptoethanol / ammonium iodide (NH(4)I) and determined by GC-MS in selective ion monitoring mode. For most of the steroids monitored, recoveries were in the range 90-120% in plasma and in the range 60-70% in bile, and the reproducibility was below 10% for the complete procedure. Limits of detection obtained ranged from 0.1 to 0.4 ng/g in fish plasma and from 1.6 to 14 ng/g in fish bile. The developed method was successfully applied to the determination of plasma steroids in flounders (Platichthys flesus) collected from two French estuaries.

For more Analytic Laboratory Methods (Complete) data for Testosterone (21 total), please visit the HSDB record page.

Clinical Laboratory Methods

Sample matrix: Plasma. Sample preparation: Derivatize (heptafluorobutyrate); TLC. Assay procedure: GC/ECD. Limit of detection: 10 pg. /From table/

Sample matrix: Urine. Sample preparation: TLC; oxidize [chromium (III)oxide]; derivatize (2,4-dinitrophenylhydrazone); TLC. Assay procedure: Colorimetry. Limit of detection: 0.5 ug. /From table/

Sample matrix: Plasma. Sample preparation: Extract (diethyl ether); derivatize (heptafluorobutyrate). Assay procedure: GC/MS. Limit of detection: 0.21 ng/ml. /From table/

For more Clinical Laboratory Methods (Complete) data for Testosterone (10 total), please visit the HSDB record page.

Storage Conditions

Commercially available testosterone preparations should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing of the sterile suspension and injections should be avoided. A precipitate may form if the injections are stored at a low temperature; however, this will dissolve after shaking and warming to room temperature. Use of a wet needle or syringe may cause the parenteral solutions to become cloudy; however, this will not affect potency.

Interactions

Topical administration of 0.1% triamcinolone cream prior to application of a testosterone transdermal system did not alter absorption of testosterone; however, pretreatment with topical administration of triamcinolone ointment substantially reduced absorption of testosterone.

Administration of IM testosterone cypionate resulted in increased clearance of propranolol in one study. It is not known whether there is a potential for this interaction with topically administered testosterone gel. /Testosterone cypionate/

Testosterone may potentiate the action of oral anticoagulants, causing bleeding in some patients. When testosterone therapy is initiated in patients receiving oral anticoagulants, dosage reduction of the anticoagulant may be required to prevent an excessive hypoprothrombinemic response. In patients receiving concomitant therapy with testosterone and anticoagulants, more frequent monitoring of INR and prothrombin time is recommended, especially during initiation or discontinuance of therapy.

For more Interactions (Complete) data for Testosterone (10 total), please visit the HSDB record page.

Stability Shelf Life

Easily oxidized

Stable in air.

2: Karateke A, Dokuyucu R, Dogan H, Ozgur T, Tas ZA, Tutuk O, Agturk G, Tumer C. Investigation of Therapeutic Effects of Erdosteine on Polycystic Ovary Syndrome in a Rat Model. Med Princ Pract. 2018 Oct 7. doi: 10.1159/000494300. [Epub ahead of print] PubMed PMID: 30293079.

3: Tang W, Zheng X, Li D, Xiao Y, Yang C, Shang S, Shi M, Zhu Y. Effects of sodium fluoride on the reproductive development of Bombyx mori. Environ Toxicol Pharmacol. 2018 Sep 26;64:41-47. doi: 10.1016/j.etap.2018.09.009. [Epub ahead of print] PubMed PMID: 30293049.

4: Ereño Artabe A, González-Gago A, Suarez Fernández A, Pitarch Motellón J, Roig-Navarro AF, Pozo OJ, Rodríguez-González P, García Alonso JI. Isotope dilution LC-ESI-MS/MS and low resolution selected reaction monitoring as a tool for the accurate quantification of urinary testosterone. J Pharm Biomed Anal. 2018 Sep 19;163:113-121. doi: 10.1016/j.jpba.2018.09.038. [Epub ahead of print] PubMed PMID: 30292983.

5: Hedia MG, El-Belely MS, Ismail ST, Abo El-Maaty AM. Monthly changes in testicular blood flow dynamics and their association with testicular volume, plasma steroid hormones profile and semen characteristics in rams. Theriogenology. 2018 Sep 28;123:68-73. doi: 10.1016/j.theriogenology.2018.09.032. [Epub ahead of print] PubMed PMID: 30292858.

6: Satué K, Marcilla M, Medica P, Ferlazzo A, Fazio E. Testosterone, androstenedione and dehydroepiandrosterone concentrations in pregnant Spanish Purebred mare. Theriogenology. 2018 Sep 26;123:62-67. doi: 10.1016/j.theriogenology.2018.09.025. [Epub ahead of print] PubMed PMID: 30292857.

7: Moura ABB, Brandão FZ, Esteves SN, Nunes de Souza G, Fonseca JFD, Pantoja MHA, Romanello N, Botta D, Giro A, Garcia AR. Differences in the thermal sensitivity and seminal quality of distinct ovine genotypes raised in tropical conditions. Theriogenology. 2018 Sep 29;123:123-131. doi: 10.1016/j.theriogenology.2018.09.037. [Epub ahead of print] PubMed PMID: 30292856.

8: Yoshino Y, Koga I, Misu K, Seo K, Kitazawa T, Ota Y. The prevalence of low serum free testosterone and the short-term effect of anti-retroviral therapy in male Japanese treatment-naïve HIV patients. J Infect Chemother. 2018 Oct 4. pii: S1341-321X(18)30318-0. doi: 10.1016/j.jiac.2018.09.007. [Epub ahead of print] PubMed PMID: 30292767.

9: Shi G, Guo H, Sheng N, Cui Q, Pan Y, Wang J, Guo Y, Dai J. Two-generational reproductive toxicity assessment of 6:2 chlorinated polyfluorinated ether sulfonate (F-53B, a novel alternative to perfluorooctane sulfonate) in zebrafish. Environ Pollut. 2018 Sep 28;243(Pt B):1517-1527. doi: 10.1016/j.envpol.2018.09.120. [Epub ahead of print] PubMed PMID: 30292160.

10: Bentz AB, Dossey EK, Rosvall KA. Tissue-specific gene regulation corresponds with seasonal plasticity in female testosterone. Gen Comp Endocrinol. 2018 Oct 3. pii: S0016-6480(18)30322-8. doi: 10.1016/j.ygcen.2018.10.001. [Epub ahead of print] PubMed PMID: 30291863.

11: da Cunha de Medeiros P, Samelo RR, Silva APG, da Silva Araujo Santiago M, Duarte FA, de Castro ÍB, Perobelli JE. Prepubertal exposure to low doses of sodium arsenite impairs spermatogenesis and epididymal histophysiology in rats. Environ Toxicol. 2018 Oct 6. doi: 10.1002/tox.22660. [Epub ahead of print] PubMed PMID: 30291770.

12: Perez Lana MB, Demayo S, Monastero A, Nolting M. Ovarian tumors secreting androgens: an infrequent cause of hyperandrogenism. Minerva Ginecol. 2018 Oct 2. doi: 10.23736/S0026-4784.18.04302-2. [Epub ahead of print] PubMed PMID: 30291701.

13: Larson TA, Thatra NM, Hou D, Hu RA, Brenowitz EA. Seasonal changes in neuronal turnover in a forebrain nucleus in adult songbirds. J Comp Neurol. 2018 Oct 5. doi: 10.1002/cne.24552. [Epub ahead of print] PubMed PMID: 30291632.

14: Abarikwu SO, Wokoma AFS, Mgbudom-Okah CJ, Omeodu SI, Ohanador R. Effect of Fe and Cd Co-Exposure on Testicular Steroid Metabolism, Morphometry, and Spermatogenesis in Mice. Biol Trace Elem Res. 2018 Oct 5. doi: 10.1007/s12011-018-1536-2. [Epub ahead of print] PubMed PMID: 30291518.

15: El Aoud S, Tounsi H, Ben Ammou B, Chelbi E, Chaabène I, Ben Ahmed I, Amri R, Garbouj W, Bouzaidi K. [An unusual cause of hypertension]. Ann Cardiol Angeiol (Paris). 2018 Oct 2. pii: S0003-3928(18)30122-7. doi: 10.1016/j.ancard.2018.08.022. [Epub ahead of print] French. PubMed PMID: 30290908.

16: He Z, Rankinen T, Leon AS, Skinner J, Tchernof A, Bouchard C. Plasma Steroids are Not Associated with Resting and Exercise Blood Pressure. Int J Sports Med. 2018 Oct 5. doi: 10.1055/a-0660-0121. [Epub ahead of print] PubMed PMID: 30290373.

17: Drincic A, Nguyen AT, Singh S, Zena M, Walters R, Friedman K, Anderson RJ. PITUITARY EVALUATION IN PATIENTS WITH LOW PROSTATE SPECIFIC ANTIGEN. Endocr Pract. 2018 Oct 5. doi: 10.4158/EP-2018-0204. [Epub ahead of print] PubMed PMID: 30289304.

18: Goudarzvand M, Panahi Y, Yazdani R, Miladi H, Tahmasebi S, Sherafat A, Afraei S, Abouhamzeh K, Jamee M, Al-Hussieni KJMR, Mohammadi H, Mohebbi A, Hossein-Khannazer N, Zaki-Dizaji M, Di Fiore MM, D'Aniello A, Azizi G. The Effects of D-aspartate in Neurosteroids, Neurosteroid Receptors, and Inflammatory Mediators in Experimental Autoimmune Encephalomyelitis. Endocr Metab Immune Disord Drug Targets. 2018 Oct 4. doi: 10.2174/1871530318666181005093459. [Epub ahead of print] PubMed PMID: 30289086.

19: Kelly CD, Stoehr AM, Nunn C, Smyth KN, Prokop ZM. Sexual dimorphism in immunity across animals: a meta-analysis. Ecol Lett. 2018 Oct 4. doi: 10.1111/ele.13164. [Epub ahead of print] Review. PubMed PMID: 30288910.

20: Pieczonka CM, Twardowski P, Renzulli J 2nd, Hafron J, Boldt-Houle DM, Atkinson S, Eggener S. Effectiveness of Subcutaneously Administered Leuprolide Acetate to Achieve Low Nadir Testosterone in Prostate Cancer Patients. Rev Urol. 2018;20(2):63-68. doi: 10.3909/riu0798. PubMed PMID: 30288142; PubMed Central PMCID: PMC6168320.

Explore Compound Types